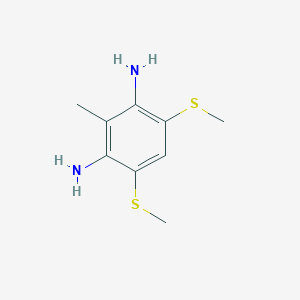
3,3-bis(4-fluorophenyl)prop-1-ynyl N-cycloheptylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptane ring, a carbamic acid group, and two p-fluorophenyl groups attached to a propynyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester typically involves multi-step reactions. One common method includes the reaction of 3-fluorobromobenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of 3,3’-difluorobenzophenone . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: Shares structural similarities but lacks the cycloheptane ring and carbamic acid group.
Bis(4-fluorophenyl) sulfone: Contains two p-fluorophenyl groups but differs in the functional groups attached.
Uniqueness
Cycloheptanecarbamic acid, 3,3-bis(p-fluorophenyl)-1-propynyl ester is unique due to its combination of a cycloheptane ring, carbamic acid group, and propynyl ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
101052-66-8 |
|---|---|
Molekularformel |
C23H23F2NO2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
3,3-bis(4-fluorophenyl)prop-1-ynyl N-cycloheptylcarbamate |
InChI |
InChI=1S/C23H23F2NO2/c24-19-11-7-17(8-12-19)22(18-9-13-20(25)14-10-18)15-16-28-23(27)26-21-5-3-1-2-4-6-21/h7-14,21-22H,1-6H2,(H,26,27) |
InChI-Schlüssel |
SJOLDGBCZGNCMT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)OC#CC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
| 101052-66-8 | |
Synonyme |
Di-(p-fluorophenyl)propynyl-N-cycloheptyl-carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)

![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)




![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)
